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Potency and Selectivity Comparison

Inhibitor Primary Target Reported IC50/KD for Key Characteristics & Contextual
Name Profile BRD4 Data

| Bromosporine | Broad-spectrum; inhibits BRD2, BRD4, BRDS, CECR2, and many others [1] | IC50 = 0.29
UM (BRD4) [2] KD = 41.8 nM (BRD4-BD1) [1] | - Pan-bromodomain inhibitor [1] * Tool compound for
identifying BRD-dependent cellular processes [1] | | JQ1 | BET family (Brd2, Brd3, Brd4, Brdt) [3] | IC50 =
102 nM (NCI-H211 cells) [4] | * First-generation, selective BET inhibitor [3] ¢ Significant activity in
diverse tumor models [1] | | NHWD-870 | BET family [4] | Biochemical IC50 = 2.7 nM [4] Cellular IC50 =
1.6-2.46 nM [4] | = Next-generation, highly potent BET inhibitor [4] + ~50x more potent than JQ1 in

cellular assays [4] |

Experimental Data and Methodology

The data in the table comes from established biochemical and cellular assays. Here are the common

experimental protocols used to generate this data:

¢ Binding Affinity (KD) Measurement: The affinity of Bromosporine for various bromodomains was
determined using Isothermal Titration Calorimetry (ITC) [1]. This technique measures the heat
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change when the inhibitor binds to the recombinant bromodomain protein, allowing for precise
calculation of the dissociation constant (KD) [1].

e Cellular Potency (IC50) Measurement: The half-maximal inhibitory concentration (IC50) in cells, as
reported for JQ1 and NHWD-870, is typically derived from cell viability or proliferation assays [4].
For example, the NCI-H211 small cell lung cancer cells were treated with a dose range of the
inhibitor, and cell viability was measured to determine the concentration that inhibits 50% of cell
growth [4].

e Bromodomain Profiling: Bromosporine's broad-spectrum activity was identified using a thermal
stability assay and confirmed by screening against a panel of 42 recombinant bromodomains using
biolayer interferometry (BLI), which measures binding interactions in real-time [1].

Mechanisms of BET Inhibition

BET inhibitors like JQ1 and NHWD-870 work by mimicking the acetylated lysine residue, competitively
displacing BET proteins from acetylated chromatin [3] [5]. This diagram illustrates the transcriptional role of

BRD4 and the inhibitory mechanism.
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This displacement leads to the downregulation of key oncogenes, such as MYC, which is a primary
mechanism for the anti-cancer effects of BET inhibitors in many hematological malignancies and solid
tumors [5] [4]. In contrast, Bromosporine's broad activity makes it a valuable tool for basic research to
identify which cellular processes depend on bromodomains, but its lack of selectivity limits its therapeutic

application [1].

Research Implications

e For a Selective BET Inhibitor: If your goal is to probe or inhibit the BET family specifically, JQ1 is a
well-established reference compound. The data suggests that NHWD-870 represents a more potent
alternative in this class [4].

e For a Pan-Bromodomain Tool: If the research question involves identifying the role of non-BET
bromodomains in a biological model, Bromosporine is an excellent starting point due to its
promiscuous profile [1] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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